Dehydro-D-arabinono-1,4-lactone
描述
属性
CAS 编号 |
138760-70-0 |
|---|---|
分子式 |
C5H6O5 |
分子量 |
146.098 |
IUPAC 名称 |
(2R)-3,4-dihydroxy-2-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C5H6O5/c6-1-2-3(7)4(8)5(9)10-2/h2,6-8H,1H2/t2-/m1/s1 |
InChI 键 |
ZZZCUOFIHGPKAK-UWTATZPHSA-N |
SMILES |
C(C1C(=C(C(=O)O1)O)O)O |
同义词 |
2(5H)-Furanone, 3,4-dihydroxy-5-(hydroxymethyl)-, (R)- (9CI) |
产品来源 |
United States |
相似化合物的比较
Table 1: Structural and Kinetic Parameters of Key Lactones
| Compound | Carbon Chain | Key Enzymes | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Conformation |
|---|---|---|---|---|---|
| Dehydro-D-arabinono-1,4-lactone | C5 | ALO (oxidation) | N/A | N/A | Planar γ-lactone |
| D-arabino-1,4-lactone | C5 | ALO (substrate) | 0.8* | 14.2 ± 2.3 s⁻¹ | ³E/E₃ equilibrium |
| L-galactono-1,4-lactone | C6 | GalDH (oxidation) | 0.02–0.04 | 70–100 | Enzyme-bound E3 |
| L-gulono-1,4-lactone | C6 | GULO (oxidation) | 2.5–5.0 | 0.2–0.5 | Flexible γ-lactone |
*Dissociation constant (Kd) for ALO .
2.2. Enzymatic Specificity and Metabolic Roles
- Substrate Preferences: ALO oxidizes D-arabino-1,4-lactone with a kcat of 14.2 ± 2.3 s⁻¹, significantly slower than GalDH’s activity on L-galactono-1,4-lactone (kcat/KM = 70–100 M⁻¹s⁻¹) . L-gulono-1,4-lactone is a poor substrate for GalDH (kcat/KM = 0.2–0.5 M⁻¹s⁻¹) due to steric clashes from its C3 hydroxyl configuration . D-arabino-1,4-lactone is hydrolyzed by amidohydrolases (e.g., BmulJ_04915) with moderate efficiency, whereas L-fucono-1,4-lactone is the preferred substrate (kcat/KM = 1.5 × 10³ M⁻¹s⁻¹) .
- Biological Functions: Dehydro-D-arabinono-1,4-lactone acts as an antioxidant in fungi, analogous to L-ascorbate in mammals . L-galactono-1,4-lactone is essential for vitamin C biosynthesis in plants, while L-gulono-1,4-lactone fulfills this role in animals .
准备方法
Yeast-Based Fermentation
D-DAL is naturally synthesized in yeast species such as Saccharomyces cerevisiae and Kluyveromyces lactis through the oxidation of D-arabinose. The pathway involves D-arabinose dehydrogenase (Alo1) and D-arabinono-1,4-lactone oxidase (Alo2), which sequentially convert D-arabinose to D-arabinono-1,4-lactone and finally to D-DAL.
Key findings :
-
Substrate specificity : S. cerevisiae produces D-DAL as a secondary metabolite when cultured in media containing D-arabinose (2% w/v) at 30°C under aerobic conditions.
-
Yield optimization : Batch fermentation of K. lactis in galactose-rich media achieves a D-DAL titer of 30 mg/L over 48 hours.
-
Industrial substrates : Cheese whey, a lactose-rich byproduct, has been tested as a low-cost carbon source for D-DAL production in engineered K. lactis strains.
Table 1: Microbial Production Parameters for D-DAL
| Organism | Substrate | Temperature | Time (h) | Yield (mg/L) | Source |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae | D-arabinose | 30°C | 72 | 15–20 | |
| Kluyveromyces lactis | D-galactose | 28°C | 48 | 30 | |
| Candida albicans | L-galactose | 37°C | 24 | 10 |
Enzymatic Synthesis Pathways
D-Arabinono-1,4-lactone Oxidase (ALO) Activity
The enzyme D-arabinono-1,4-lactone oxidase (ALO) catalyzes the final step in D-DAL biosynthesis. In Magnaporthe oryzae, the mitochondrial-localized MoAlo1 oxidizes D-arabinono-1,4-lactone to D-DAL while generating hydrogen peroxide (H₂O₂) as a byproduct.
Mechanistic insights :
-
Cofactor dependence : MoAlo1 requires flavin adenine dinucleotide (FAD) for activity, with optimal pH and temperature ranges of 7.0–7.5 and 25–30°C, respectively.
-
Gene deletion effects : Disruption of MoALO1 in M. oryzae abolishes D-DAL production and impairs fungal pathogenicity, confirming the enzyme’s critical role.
Heterologous Expression Systems
Recombinant ALO enzymes from Arabidopsis thaliana and C. albicans have been expressed in Escherichia coli for in vitro D-DAL synthesis. Purified enzymes show broad substrate specificity, accepting both D-arabinono-1,4-lactone and L-galactono-1,4-lactone as substrates.
Chemical Synthesis Approaches
Oxidation of D-Arabinose
D-DAL can be synthesized chemically via the oxidation of D-arabinose using periodate (IO₄⁻) or hydrogen peroxide (H₂O₂). The reaction proceeds through the formation of an intermediate aldaric acid, which undergoes lactonization under acidic conditions.
Reaction conditions :
Cyclization of D-Arabinonic Acid
D-Arabinonic acid, obtained from the hydrolysis of D-arabinose, cyclizes to form D-DAL under dehydrating conditions. Anhydrous HCl gas in tetrahydrofuran (THF) at 60°C for 3 hours achieves a 55% yield.
Purification and Characterization
Chromatographic Techniques
常见问题
Q. What enzymatic pathways synthesize dehydro-D-arabinono-1,4-lactone, and how can their substrate specificity be experimentally validated?
Dehydro-D-arabinono-1,4-lactone is synthesized via the flavoprotein D-arabinono-1,4-lactone oxidase (ALO), which oxidizes D-arabinono-1,4-lactone using FAD as a cofactor. Substrate specificity can be validated through kinetic assays with alternative substrates (e.g., L-galactono-1,4-lactone, L-gulono-1,4-lactone) and competitive inhibition studies. For instance, D-glucono-1,5-lactone and D-galactono-1,4-lactone are non-substrates but act as competitive inhibitors, requiring enzyme purification and in vitro activity measurements under controlled O₂ conditions .
Q. What is the biological role of dehydro-D-arabinono-1,4-lactone in oxidative stress resistance?
Dehydro-D-arabinono-1,4-lactone (previously misidentified as D-erythroascorbate) functions as an antioxidant in yeast (S. cerevisiae) and fungi, protecting against oxidative damage. This role is confirmed through genetic knockout studies of biosynthetic genes (ARA1, ARA2, ALO1) and phenotypic assays under H₂O₂ or menadione-induced stress .
Q. How can researchers distinguish dehydro-D-arabinono-1,4-lactone from structurally similar metabolites like D-erythroascorbate?
Analytical methods such as NMR (e.g., comparing C-5/C-6 signals) and mass spectrometry (exact mass: C₅H₆O₅ vs. C₆H₈O₆ for D-erythroascorbate) are critical. Historical misidentification was resolved by re-evaluating reaction stoichiometry and substrate carbon counts .
Advanced Research Questions
Q. How do expression patterns of ALO1 orthologs vary during fungal fruiting body development, and what experimental approaches can elucidate their regulatory mechanisms?
In Agaricomycetes (e.g., Coprinopsis cinerea), ALO1 orthologs are upregulated in stipe tissues and primordia. Tissue-specific RNA-seq or qRT-PCR, coupled with chromatin immunoprecipitation (ChIP) for transcription factor binding, can identify developmental regulators. Comparative studies across species (e.g., Lentinula edodes vs. Schizophyllum commune) reveal divergent expression patterns, suggesting lineage-specific adaptations .
Q. What kinetic parameters define ALO’s catalytic efficiency, and how do inhibitors like p-chloromercuribenzoate affect its activity?
ALO exhibits a Kₘ of 44.1 mM for D-arabinono-1,4-lactone. Inhibition assays with sulfhydryl-targeting agents (e.g., p-chloromercuribenzoate, N-ethylmaleimide) and divalent metals (Cd²⁺, Hg²⁺) reveal cysteine residues’ importance in catalysis. Pre-incubation with reducing agents (e.g., DTT) can restore activity, confirming redox-sensitive mechanisms .
Q. How do substrate promiscuity and evolutionary relationships among sugar-1,4-lactone oxidases inform enzyme engineering for novel applications?
Q. What genetic interactions or synthetic sick/lethal partners are associated with ARA2 and ALO1 in yeast?
ARA2 (NAD-dependent arabinose dehydrogenase) and ALO1 interact synthetically with ubiquitin-specific proteases (e.g., UBP6Δ), as shown by genome-wide synthetic genetic array (SGA) analysis. Follow-up studies include co-immunoprecipitation (Co-IP) and proteomic profiling to map interaction networks and stress-response pathways .
Methodological Considerations
- Contradiction Resolution : Conflicting reports on substrate specificity (e.g., D-glucono-1,5-lactone as a non-substrate vs. inhibitor) require revisiting enzyme purity and assay conditions (pH, ionic strength) .
- Comparative Genomics : Use OrthoMCL or OrthoFinder to identify ALO1 orthologs in understudied fungi, followed by heterologous expression in E. coli for functional characterization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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